Fluorocurarine chloride Fluorocurarine chloride It is a dopamine receptor stimulating agent. Indolinine alkaloid, extracted from roots of Vinca erecta (Apocynaceae fam.) It acts like a Dopaminic receptors ligand as an emetic compound with central mechanism of action. Field of Use:
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196759
InChI: InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3+;/t14-,18-,20+,22?;/m0./s1
SMILES: CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-]
Molecular Formula: C19H20O2N2, HCl
Molecular Weight: 344.5 g/mol

Fluorocurarine chloride

CAS No.:

Cat. No.: VC0196759

Molecular Formula: C19H20O2N2, HCl

Molecular Weight: 344.5 g/mol

Purity: ≥ 97%. Method for purity assay: mass spectrometry

* For research use only. Not for human or veterinary use.

Fluorocurarine chloride -

Molecular Formula C19H20O2N2, HCl
Molecular Weight 344.5 g/mol
IUPAC Name (1R,11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride
Standard InChI InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3+;/t14-,18-,20+,22?;/m0./s1
SMILES CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-]
Appearance Light brown powder

Chemical Structure and Synthesis

Fluorocurarine chloride is a complex alkaloid with a molecular weight of 342.86 g/mol. Its structure includes a quaternary ammonium group critical for neuromuscular activity, alongside a fluorinated aromatic system that enhances binding affinity to acetylcholine receptors.

Synthetic Pathways

Industrial production often involves extraction from Strychnos species, followed by purification and chloride salt formation. Synthetic routes include:

  • Reduction with Sodium Borohydride (NaBH₄): Selective deacetylation at the C-18 position yields de-acetylretuline salts (75–85% yield in methanol at 25°C).

  • Metallic Sodium Reduction: Ethanolic reflux generates derivatives with altered stereochemistry via electron transfer mechanisms.

Table 1: Key Synthetic Reactions

Reaction TypeReagentsConditionsProductsYield
Sodium Borohydride ReductionNaBH₄, Methanol25°C, 4–6 hoursDe-acetylretuline salts75–85%
Metallic Sodium ReductionNa, EthanolReflux (80°C)Stereoisomeric derivativesNot reported

Mechanism of Action and Pharmacological Profile

Fluorocurarine chloride acts as a non-depolarizing neuromuscular blocker by:

  • Competitive Antagonism: Binds to nicotinic acetylcholine receptors at the neuromuscular junction, preventing acetylcholine-induced depolarization.

  • Modulation of Ion Channels: Alters chloride ion transport and cellular excitability, critical for muscle relaxation during surgical procedures.

Comparative Pharmacodynamics

PropertyFluorocurarine Chlorided-TubocurarineSuccinylcholine
Onset TimeIntermediateSlowRapid
DurationProlongedModerateShort
Primary UseSurgical muscle relaxationHistoricalRapid intubation
Toxicity ProfileProlonged paralysisHistamine releaseHyperkalemia

Research Applications and Biochemical Interactions

Neuromuscular Transmission Studies

Fluorocurarine chloride is pivotal in investigating synaptic plasticity and receptor kinetics. Key findings include:

  • Dose-Response Relationships: Muscle paralysis correlates with receptor occupancy, with effective doses ranging 0.1–0.5 mg/kg in rodent models.

  • Synergistic Effects: Combinations with other neuromuscular blockers enhance efficacy, though risks of respiratory depression increase.

Interaction with Biomolecules

The compound interacts with:

  • Acetylcholine Receptors: High-affinity binding (Ki ~ 10⁻⁸ M) due to optimized steric and electrostatic complementarity.

  • Enzymes: Inhibits SCD1 (stearoyl-CoA desaturase-1) in cancer cells, altering membrane lipid composition and reducing proliferation.

Table 2: Enzymatic Interactions

EnzymeEffect on ActivityImplications
SCD1InhibitionReduced saturated fatty acids in cancer cells
GIRK2 (G-protein-coupled potassium channels)ModulationAltered neural differentiation pathways

Toxicological Considerations

Acute and Chronic Effects

  • Acute Overdose: Prolonged muscle paralysis, respiratory failure, and hypotension.

  • Chronic Exposure: Potential neurotoxicity due to sustained receptor blockade.

Case Studies

Experimental models demonstrate:

  • Respiratory Depression: Reversible with acetylcholinesterase inhibitors (e.g., neostigmine).

  • Cardiovascular Impact: Minimal hemodynamic changes compared to depolarizing agents like succinylcholine.

Industrial and Clinical Relevance

Surgical Applications

Fluorocurarine chloride remains niche in modern surgery due to:

  • Advantages: Predictable pharmacokinetics, fewer side effects than older curare derivatives.

  • Limitations: Superseded by synthetic agents (e.g., rocuronium, cisatracurium) with shorter durations and reduced histamine release.

Research Tools

Its role in:

  • Muscle Physiology: Studying chloride ion transport and myocyte excitability.

  • Cancer Research: Probing lipid metabolism modulation in colorectal cancer models.

Challenges and Future Directions

Analytical Limitations

  • Purity Control: Variability in extracted natural products necessitates rigorous HPLC and NMR characterization.

  • Synthetic Complexity: Multi-step synthesis with low-yield intermediates hampers scalability.

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